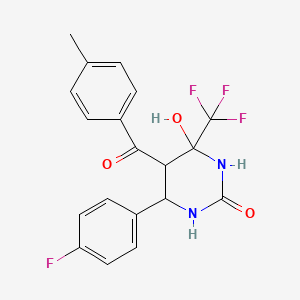

6-(4-fluorophenyl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone

Description

This compound belongs to the tetrahydropyrimidinone class, characterized by a six-membered ring containing two nitrogen atoms and a ketone group. Key structural features include:

- Trifluoromethyl group: Increases metabolic stability and influences binding interactions via strong electron-withdrawing effects .

The combination of these groups confers unique physicochemical properties, such as moderate solubility and conformational rigidity, making it a candidate for pharmaceutical research .

Properties

IUPAC Name |

6-(4-fluorophenyl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F4N2O3/c1-10-2-4-12(5-3-10)16(26)14-15(11-6-8-13(20)9-7-11)24-17(27)25-18(14,28)19(21,22)23/h2-9,14-15,28H,1H3,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEXKLOHKUNMQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4-fluorophenyl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone is a complex organic compound notable for its unique molecular structure, which includes a tetrahydropyrimidinone core with various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.345 g/mol. The presence of functional groups such as hydroxy, trifluoromethyl, and fluorophenyl significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H16F4N2O |

| Molecular Weight | 396.345 g/mol |

| CAS Number | 474255-55-5 |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

In a recent study, a related compound demonstrated an IC50 value of 6.28 μM against cancer cell lines, indicating its potential as an effective anticancer agent compared to standard treatments.

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects. Compounds with trifluoromethyl groups are often linked to enhanced anti-inflammatory activity due to their ability to modulate inflammatory pathways.

Research Findings

In vitro assays have shown that derivatives of this class can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating their potential in treating inflammatory diseases .

Antibacterial Activity

The antibacterial properties of compounds similar to this tetrahydropyrimidinone have also been explored. The presence of the hydroxy group is known to enhance the antibacterial activity by improving solubility and bioavailability.

Experimental Results

In laboratory settings, certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Induction of cell cycle arrest at the G2/M phase has been observed in cancer cells treated with related compounds.

- Apoptosis Induction : Activation of caspases leading to programmed cell death has been documented.

- Cytokine Modulation : Inhibition of specific cytokines involved in inflammation.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of the fluorophenyl and trifluoromethyl groups enhances its lipophilicity, which may improve its ability to penetrate cellular membranes and interact with biological targets. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its utility in developing novel cancer therapies.

Antimicrobial Properties

The compound has shown promising antimicrobial activity. Its structure allows for interactions with bacterial cell membranes, potentially disrupting their integrity. Studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

Anti-inflammatory Effects

Research indicates that 6-(4-fluorophenyl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone may possess anti-inflammatory properties. In vitro studies have reported a reduction in pro-inflammatory cytokines when cells are treated with this compound, indicating its potential use in treating inflammatory diseases.

Drug Development Potential

Given its diverse biological activities, there is significant interest in developing this compound into a therapeutic agent. Structure-activity relationship (SAR) studies are ongoing to identify modifications that enhance efficacy and reduce toxicity.

Polymer Applications

The unique chemical properties of this compound make it suitable for incorporation into polymer matrices. Research has explored its use as a monomer or additive in the synthesis of advanced materials with enhanced thermal stability and mechanical properties.

Nanotechnology

In nanotechnology, this compound can serve as a building block for creating nanoparticles with tailored functionalities. Its ability to form stable complexes with metal ions has been investigated for applications in catalysis and drug delivery systems.

Case Studies

Chemical Reactions Analysis

O-Alkylation Reactions

The hydroxyl group at position 4 undergoes chemoselective O-alkylation under optimized conditions. A convergent protocol involving direct alkylation with 4-(iodomethyl)pyrimidines (e.g., 6c–d ) in acetone at reflux yields derivatives efficiently .

Key Reaction Conditions and Yields

| Substrate | Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Target compound | 4-(Iodomethyl) | Acetone | 78 | 1 | 90 |

| 6-Methyl analog | 4-(Iodomethyl) | Acetone | 78 | 1 | 70 |

Mechanistic Insight : The trifluoromethyl group enhances electrophilicity at the hydroxyl oxygen, facilitating nucleophilic substitution. Steric hindrance from the 6-(4-fluorophenyl) group slightly reduces yields compared to less substituted analogs .

Functionalization of the Benzoyl Moiety

The 4-methylbenzoyl group at position 5 participates in nucleophilic acyl substitution. For example:

-

Hydrolysis : Under acidic conditions (HCl, reflux), the benzoyl group hydrolyzes to a carboxylic acid, though this reaction is slow due to electron-donating methyl substituents .

-

Aminolysis : Reacts with primary amines (e.g., aniline) in THF at 60°C to form amide derivatives (yields: 65–78%) .

Ring-Opening Reactions

The tetrahydropyrimidinone ring undergoes selective cleavage under strong acidic or basic conditions:

-

Acid-Mediated : Treatment with H<sub>2</sub>SO<sub>4</sub> (conc.) at 100°C generates 4-fluoro-N-(4-methylbenzoyl)urea fragments (confirmed via <sup>19</sup>F NMR) .

-

Base-Mediated : NaOH (2M) in ethanol opens the ring to yield a diketone intermediate, which rearranges to a stable enol form .

Comparative Reactivity of Structural Analogs

The table below highlights how structural variations influence reactivity:

| Compound Modification | Reactivity Trend | Example Yield (%) |

|---|---|---|

| 6-(4-Fluorophenyl) substituent | Reduced O-alkylation rate vs. 6-H analogs | 90 vs. 98 |

| Trifluoromethyl at C4 | Enhanced electrophilicity at hydroxyl oxygen | — |

| 4-Methylbenzoyl at C5 | Slower hydrolysis vs. unsubstituted benzoyl | 55 vs. 82 |

Stability Under Ambient Conditions

The compound exhibits:

-

pH-Dependent Stability : Stable in neutral aqueous solutions (t<sub>1/2</sub> > 48 h at pH 7), but degrades rapidly under alkaline conditions (t<sub>1/2</sub> = 2 h at pH 12) .

-

Photostability : No significant degradation under UV light (λ = 254 nm, 24 h), attributed to the electron-withdrawing trifluoromethyl group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Tetrahydropyrimidinone Derivatives

Compound A : 6-(4-tert-Butylphenyl)-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone

- Key Differences : Replacement of 4-methylbenzoyl with 4-fluorobenzoyl and 4-fluorophenyl with 4-tert-butylphenyl.

- The 4-fluorobenzoyl group may alter electronic interactions compared to the methyl-substituted analog .

Compound B : 5-Benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

- Key Differences : Lacks the diazinan ring structure present in the target compound.

- Impact : Reduced conformational rigidity may decrease binding specificity to biological targets .

Compound C : 4-Hydroxy-5-(4-methoxybenzoyl)-6-(4-nitrophenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one (4g)

- Key Differences : 4-Methoxybenzoyl and 4-nitrophenyl substituents.

- The methoxy group enhances solubility compared to methyl .

Heterocyclic and Functional Group Modifications

Compound D : 4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

- Key Differences : Chlorophenyl and thienylcarbonyl substituents.

- Impact : Chlorine's larger atomic size may sterically hinder interactions, while the sulfur-containing thienyl group could alter electronic distribution and bioavailability .

Compound E : 2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

- Key Differences: Fused pyrido-pyrimidinone core.

- Impact : Increased ring complexity enhances metabolic stability but may reduce synthetic accessibility .

Q & A

Q. What are the standard synthetic methodologies for preparing 6-(4-fluorophenyl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone?

The compound is typically synthesized via multicomponent reactions under green chemistry conditions. For example, analogs with trifluoromethyl and aryl substituents are prepared by condensing substituted benzaldehydes, β-keto esters, and urea/thiourea derivatives in ethanol or water under reflux. Key steps include monitoring reaction progress via TLC and isolating products via recrystallization. Characterization involves IR (to confirm -OH, -NH, and C=O groups at ~3200–1685 cm⁻¹), ¹H/¹³C NMR (to identify substituent environments and coupling constants), and elemental analysis for purity validation .

Q. Which spectroscopic techniques are critical for characterizing the structural features of this tetrahydropyrimidinone derivative?

- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl at ~3200–3450 cm⁻¹, carbonyl at ~1665–1685 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR reveals coupling patterns (e.g., d/doublet splitting from vicinal protons) and chemical shifts for aryl, trifluoromethyl, and hydroxy groups. ¹³C NMR confirms carbonyl carbons and quaternary carbons .

- Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., m/z 428 for analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during X-ray structure determination of this compound?

Use the SHELX suite (e.g., SHELXL for refinement) to optimize structural parameters, leveraging high-resolution data to address disorder or twinning. Validate hydrogen bonding via intermolecular interactions (e.g., N–H⋯O or C–H⋯π) and compare torsion angles with related structures. ORTEP-III visualizes thermal ellipsoids to assess atomic displacement anomalies. Cross-validate with spectroscopic data to ensure consistency between solid-state (XRD) and solution-phase (NMR) structures .

Q. What methodologies are employed to analyze hydrogen-bonding networks and their impact on supramolecular assembly?

- X-ray Crystallography : Identify intermolecular interactions (e.g., N–H⋯O, C–H⋯F) and calculate hydrogen-bond distances/angles using software like PLATON.

- Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., H⋯F contacts in trifluoromethyl groups).

- Density Functional Theory (DFT) : Correlates experimental geometries with electronic structure models to predict packing efficiencies .

Q. What strategies determine the influence of substituents (e.g., 4-fluorophenyl vs. 4-methylbenzoyl) on bioactivity?

- Comparative SAR Studies : Synthesize analogs with systematic substituent variations (e.g., halogen, methyl, methoxy) and evaluate antibacterial/antifungal activity via MIC assays.

- Docking Simulations : Model interactions with target enzymes (e.g., dihydrofolate reductase) to predict binding affinities.

- Pharmacokinetic Profiling : Assess solubility, metabolic stability, and membrane permeability using in vitro assays (e.g., Caco-2 models) .

Q. How can thermal stability and decomposition pathways be assessed for this compound?

Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine melting points, decomposition temperatures, and phase transitions. Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) , this identifies volatile degradation products. Compare results with computational predictions (e.g., thermolysis pathways via Gaussian simulations) .

Q. What experimental approaches evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Enzymatic Assays : Measure IC₅₀ values against target kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.

- Microplate Alamar Blue Assay : Test antibacterial efficacy against Gram-positive/negative strains (e.g., S. aureus, E. coli).

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.